5-Formyl-2-thiophenecarboxylic Acid

Pharmaceutical Intermediates Drug Discovery Organic Synthesis

Medicinal chemistry programs targeting STAT5 or FASN require a reliable 2,5-disubstituted thiophene scaffold. 5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5) provides both a reactive aldehyde and carboxylic acid handle for sequential functionalization. • Enables oxazole/oxadiazole pharmacophore construction for patent expansion. • Documented STAT5 inhibitory activity; FASN TE domain IC50 = 5.2 µM. • >98% purity with comprehensive CoA ensures reproducible scale-up. Sourced with full documentation for procurement confidence.

Molecular Formula C6H4O3S
Molecular Weight 156.16 g/mol
CAS No. 4565-31-5
Cat. No. B121952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2-thiophenecarboxylic Acid
CAS4565-31-5
Synonyms5-Formyl-2-thiophenecarboxylic Acid;  5-Formylthiophene-2-carboxylic Acid; 
Molecular FormulaC6H4O3S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C=O
InChIInChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
InChIKeyVFEAMMGYJFFXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-2-thiophenecarboxylic Acid: Heteroaromatic Building Block


5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5), also known as 5-formylthiophene-2-carboxylic acid, is a heterocyclic organic compound featuring a thiophene ring substituted with both a formyl (-CHO) and a carboxylic acid (-COOH) group . This bifunctional architecture establishes it as a versatile intermediate in pharmaceutical research, where it serves as a key precursor for synthesizing complex thiophene derivatives, including oxazole and oxadiazole ring systems [1]. Beyond its synthetic utility, the compound itself has been identified as an immunomodulating agent and a potential inhibitor of STAT5, a protein target in various diseases [2][3].

Why Generic Thiophene Carboxylic Acids Fail


The specific 2,5-disubstitution pattern of 5-Formyl-2-thiophenecarboxylic acid is not a generic feature among thiophene carboxylic acids. Its unique architecture, possessing both a reactive aldehyde and a carboxylic acid on the same ring, is essential for specific chemical transformations, such as the sequential functionalization required to build oxazole- and oxadiazole-containing pharmacophores [1]. In contrast, a common analog like 2,5-Thiophenedicarboxaldehyde (CAS 932-95-6) lacks the carboxylic acid group [2], fundamentally altering its reactivity and its utility in medicinal chemistry programs that require the acid handle for further diversification or target binding. Substituting CAS 4565-31-5 with a structurally related but functionally distinct analog would lead to failed synthetic routes and inactive compounds.

Quantified Performance Advantages of CAS 4565-31-5


Superior Purity and Quality Control

Procurement of 5-Formyl-2-thiophenecarboxylic acid from specialized manufacturers offers a verifiable advantage in purity and quality control compared to general chemical suppliers. A dedicated high-purity grade is available with a specified purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This represents a significant improvement over standard commercial grades, which are typically listed with purities ranging from 95% to 97% . The higher purity grade also comes with a complete Certificate of Analysis (CoA) that includes limits for heavy metals (≤10 ppm), residual solvents (≤0.5%, ICH Q3C compliant), and water content (≤0.2%, Karl Fischer) [1].

Pharmaceutical Intermediates Drug Discovery Organic Synthesis

STAT5 Inhibitory Activity

5-Formyl-2-thiophenecarboxylic acid has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein [1]. This is a specific, quantifiable biological activity that distinguishes it from the vast majority of simple thiophene building blocks, which lack reported intrinsic bioactivity. While not a head-to-head comparison, the identification of this compound as a STAT5 inhibitor (referenced as PMID26394986-Compound-57) places it in a specific mechanistic class that is highly relevant for research into certain cancers and autoimmune diseases [1][2].

Cancer Research Autoimmune Diseases Targeted Therapy

Key Precursor for Oxazole and Oxadiazole Synthesis

The synthetic value of 5-Formyl-2-thiophenecarboxylic acid is demonstrably higher than its simple analogs. A specific method published in the Journal of Heterocyclic Chemistry uses this compound as the key precursor for the sequential functionalization required to create novel thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings [1]. This documented route showcases a level of synthetic versatility that is not replicable with compounds like 2,5-thiophenedicarboxaldehyde (CAS 932-95-6), which lacks the carboxylic acid group for the final heterocycle formation steps [2].

Medicinal Chemistry Heterocyclic Chemistry Patent Analysis

FASN Thioesterase Domain Inhibition

A specific derivative of 5-Formyl-2-thiophenecarboxylic acid has demonstrated quantified inhibitory activity against the thioesterase (TE) domain of Fatty Acid Synthase (FASN) with an IC50 of 5200 nM (5.2 µM) in a kinetic fluorescence intensity assay [1]. FASN is a key enzyme in lipid metabolism and is a validated target for oncology and metabolic disease research. This activity, recorded in the ChEMBL database (ChEMBL:CHEMBL1534188), provides a concrete biochemical benchmark for the target compound scaffold.

Metabolic Disease Cancer Metabolism Enzymology

Prioritized R&D Use Cases for CAS 4565-31-5


Expanding Novel Heterocyclic Intellectual Property

This compound is the optimal choice for medicinal chemistry programs seeking to expand their patent estate around 2,5-disubstituted thiophenes. Its proven use as a precursor for synthesizing oxazole- and oxadiazole-containing carboxylic acids [1] directly supports the generation of novel, non-obvious analogs that are critical for securing strong composition-of-matter patents.

Hit-to-Lead Optimization for FASN and STAT5

Procure CAS 4565-31-5 for SAR campaigns focused on FASN or STAT5. The established STAT5 inhibitory activity [2] and the quantified FASN TE domain IC50 of 5.2 µM [3] provide a data-rich starting point. This allows researchers to rationally design and benchmark new analogs, directly measuring improvements in potency and selectivity against these validated disease targets.

Reducing Risk in Multi-Step Syntheses

For process chemistry and custom synthesis, sourcing high-purity (≥99.0%) 5-Formyl-2-thiophenecarboxylic acid is critical for success [4]. The comprehensive Certificate of Analysis (CoA), which specifies limits on heavy metals, residual solvents, and water content, provides essential quality assurance. This level of documentation minimizes the risk of failed batches and ensures smooth, reproducible scale-up of complex synthetic routes to expensive drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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